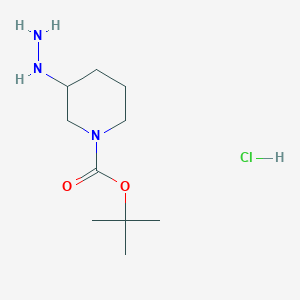

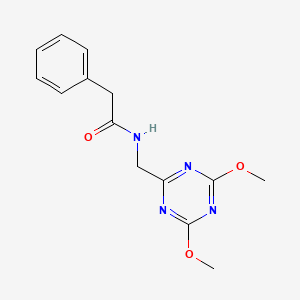

N-(4-hydroxy-3,5-dimethylphenyl)-3,4,5-trimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of BMD-1 involves the reaction of 4-benzoylbenzoic acid with 4-hydroxy-3,5-dimethylaniline in the presence of a coupling reagent. The resulting product is then purified through recrystallization to obtain pure BMD-1.Molecular Structure Analysis

The molecular structure of “N-(4-hydroxy-3,5-dimethylphenyl)-3,4,5-trimethoxybenzamide” can be represented by the IUPAC Standard InChIKey: KCDXJAYRVLXPFO-UHFFFAOYSA-N .Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .Aplicaciones Científicas De Investigación

Reductive Chemistry and Cytotoxicity

A study explored the reductive chemistry of a novel bioreductive drug (SN 23862) exhibiting selective toxicity for hypoxic cells due to enzymatic reduction. This research provides insights into the electron-affinic sites of such compounds and their reduction products, which are significant for understanding the cytotoxic effects of similar compounds in hypoxic tumor cells (Palmer et al., 1995).

Synthesis of Anti-emetic Compounds

Another study focused on the synthesis of N-[4-(2-dimethylaminoethoxy)benzyl-α-14C]-3,4,5-trimethoxybenzamide hydrochloride and its analogues. These compounds were synthesized as potential anti-emetic agents, highlighting the utility of structurally similar benzamides in medical applications (Wineholt et al., 1970).

Inhibition of Ribonucleotide Reductase

Trimidox, a new inhibitor of ribonucleotide reductase, showcases the potential of benzamide analogues in cancer chemotherapy. This compound significantly inhibits ribonucleotide reductase activity, suggesting a promising avenue for the development of new cancer treatments (Szekeres et al., 2004).

Potential Memory Enhancers

Research on N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives has indicated potential memory-enhancing properties through acetylcholinesterase inhibition. These findings open up possibilities for developing new therapeutic agents targeting cognitive disorders (Piplani et al., 2018).

Tritium Labeling for Research

The synthesis and characterization of tritium-labeled benzamides for C-C chemokine receptor 1 (CCR1) antagonism illustrate the application of benzamides in receptor studies and drug development (Hong et al., 2015).

Propiedades

IUPAC Name |

N-(4-hydroxy-3,5-dimethylphenyl)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5/c1-10-6-13(7-11(2)16(10)20)19-18(21)12-8-14(22-3)17(24-5)15(9-12)23-4/h6-9,20H,1-5H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYRLIGRESZLRJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2876176.png)

![3-Chloro-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B2876186.png)

![N-(3-acetylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2876187.png)

![(3-Chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine](/img/structure/B2876195.png)